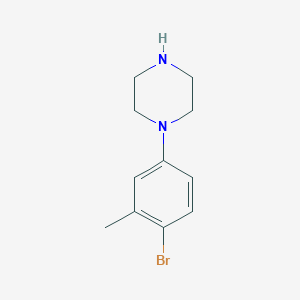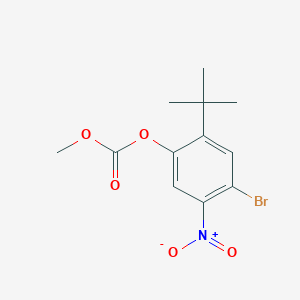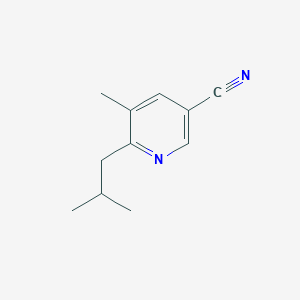
6-Isobutyl-5-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isobutyl-5-methylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. The structure of this compound includes an isobutyl group and a methyl group attached to the pyridine ring, making it a unique derivative of nicotinonitrile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinonitrile can be achieved through various synthetic routes. One common method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . Another approach is the multicomponent reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Isobutyl-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxides, primary amines, and substituted derivatives of this compound.
Applications De Recherche Scientifique
6-Isobutyl-5-methylnicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Isobutyl-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to target proteins, leading to improved pharmacokinetic profiles and reduced drug resistance . The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
6-Alkoxy-2-alkylsulfanyl-4-methyl-nicotinonitriles: These compounds share a similar pyridine ring structure with different substituents.
2-Oxo (thio)nicotinonitriles: These derivatives have a similar nitrile group attached to the pyridine ring but differ in their functional groups.
Uniqueness: 6-Isobutyl-5-methylnicotinonitrile is unique due to its specific isobutyl and methyl substituents, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)4-11-9(3)5-10(6-12)7-13-11/h5,7-8H,4H2,1-3H3 |
Clé InChI |
SBEWLWAOJOEILX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1CC(C)C)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
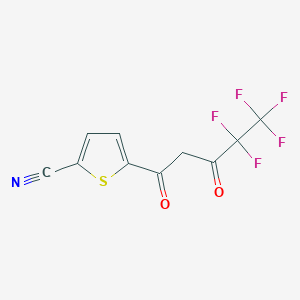

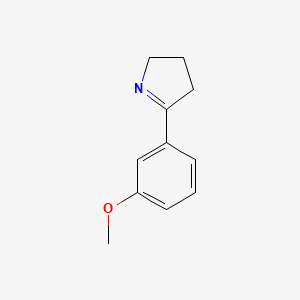
![6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide](/img/structure/B8666971.png)
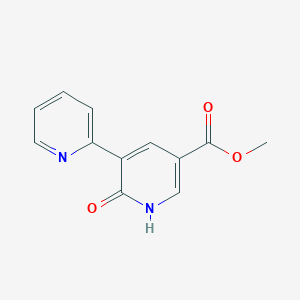
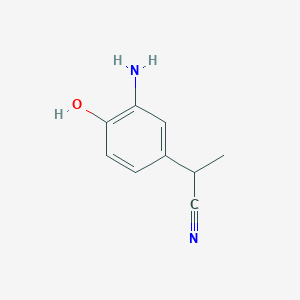


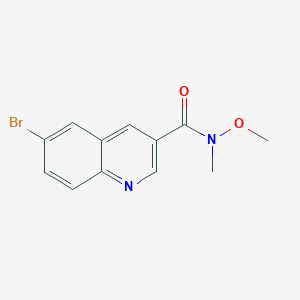

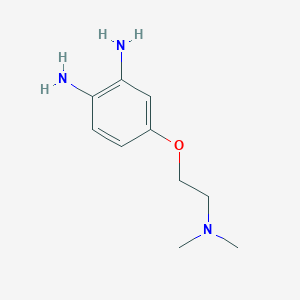
![Methyl 3-amino-5-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B8667055.png)
